3-Bromo-N-cyclopropyl-5-iodobenzamide
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Overview
Description
3-Bromo-N-cyclopropyl-5-iodobenzamide is a chemical compound with the molecular formula C10H9BrINO It is characterized by the presence of bromine, iodine, and a cyclopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopropyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the use of 3-Bromo-5-iodobenzoic acid as a starting material. This compound can be synthesized through a regioselective Heck cross-coupling reaction . The cyclopropyl group is then introduced via a cyclopropanation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopropyl-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-N-cyclopropyl-5-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the cyclopropyl group, contribute to its reactivity and binding affinity. These interactions can modulate biological processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: A precursor in the synthesis of 3-Bromo-N-cyclopropyl-5-iodobenzamide.
3-Bromo-N-cyclopropyl-5-nitrobenzamide: A related compound with a nitro group instead of iodine.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropyl group
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWVUUDGVWLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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